molecular formula C17H18ClNO B8602779 1-Benzyl-3-(3-chlorophenoxy)pyrrolidine CAS No. 95575-73-8

1-Benzyl-3-(3-chlorophenoxy)pyrrolidine

Cat. No. B8602779
Key on ui cas rn: 95575-73-8
M. Wt: 287.8 g/mol
InChI Key: FGKOBXARGJKZSL-UHFFFAOYSA-N
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Patent
US04547514

Procedure details

A benzene solution of 450 ml of 2M phosgene (0.9 mole) was cooled to 10° C. and while stirring, 210 g (0.81 mole) of 1-benzyl-3-(3-chlorophenoxy)pyrrolidine in 210 ml of tetrahydrofuran was added over a 31/2 hr period. The reaction mixture was allowed to stir overnight and then filtered to remove the hydrochloric acid salt of unreacted starting material. The filtrate was evaporated to give a dark colored oil which was triturated with three 500 ml portions of 30/60 petroleum ether decanting off the petroleum ether each time from the oil residue. The petroleum ether layers were cooled and the oils which separated were combined to give 17 g of pure title product as an oil. After washing with more petroleum ether, the oil (203 g) residue contained about 17% benzyl chloride by NMR analysis. Yield of contained product in both portions was 88%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[C:7]([Cl:10])(Cl)=[O:8].C([N:18]1[CH2:22][CH2:21][CH:20]([O:23][C:24]2[CH:29]=[CH:28][CH:27]=[C:26]([Cl:30])[CH:25]=2)[CH2:19]1)C1C=CC=CC=1>O1CCCC1>[Cl:30][C:26]1[CH:25]=[C:24]([CH:29]=[CH:28][CH:27]=1)[O:23][CH:20]1[CH2:21][CH2:22][N:18]([C:7]([Cl:10])=[O:8])[CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
450 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
210 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)OC1=CC(=CC=C1)Cl
Name
Quantity
210 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the hydrochloric acid salt
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark colored oil which
CUSTOM
Type
CUSTOM
Details
was triturated with three 500 ml portions of 30/60 petroleum ether decanting off the petroleum ether each time from the oil residue
TEMPERATURE
Type
TEMPERATURE
Details
The petroleum ether layers were cooled
CUSTOM
Type
CUSTOM
Details
the oils which separated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC2CN(CC2)C(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 8.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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